4-Bromo-2-(difluoromethoxy)pyridine

Vue d'ensemble

Description

4-Bromo-2-(difluoromethoxy)pyridine is an organic compound with the molecular formula C6H4BrF2NO . It is a heterocyclic aromatic compound that belongs to the pyridine family . It is used for research and development purposes .

Synthesis Analysis

The synthesis of this compound typically involves several steps :- Finally, the resulting 2-bromo-5-bromoethylpyridine is reacted with difluoromethoxy to yield the final product, this compound .

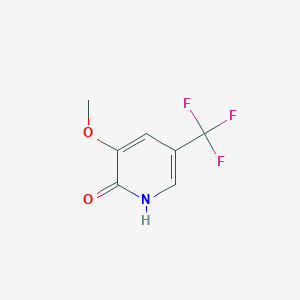

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C6H4BrF2NO/c7-4-1-2-10-5(3-4)11-6(8)9/h1-3,6H . The molecular weight of the compound is 224 .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 224 . The exact density, boiling point, melting point, and flash point are not specified in the search results.Applications De Recherche Scientifique

Synthesis and Structural Studies

4-Bromo-2-(difluoromethoxy)pyridine is a versatile compound used in the synthesis of various heterocyclic compounds. It serves as a building block in the preparation of pyrrolo[1,2-a]imidazole and imidazo[2,1-a]pyridine derivatives containing difluoromethoxy groups, which are synthesized through the condensation with cyclic tri- and tetramethylenamidinines and pyridine-containing derivatives (Demchenko et al., 1997). Additionally, 4-substituted pyridine-capped 5,12-dioxocyclams, utilizing the 4-bromo substituent for further functionalization via palladium-catalyzed chemistry, highlight the compound's role in creating copper complexes with diverse applications (Achmatowicz et al., 2003).

Molecular Structure and Reaction Mechanisms

The molecular structure and reaction mechanisms of derivatives of this compound are subjects of extensive research. For instance, the synthesis of N-polyfluoroalkylated heterocycles, demonstrating carbon-bromine bond cleavage in reactions involving 4-dimethylaminopyridine, provides insights into the chemical reactivity and structural peculiarities of these compounds, such as the partial quinoidal character observed in the pyridine system (Kolomeitsev et al., 1996).

Photophysical and Electrocatalytic Properties

The compound's derivatives also exhibit interesting photophysical and electrocatalytic properties. Fe(III)-meso-tetrakis(2-pyridyl)porphyrins, utilizing the pyridine moiety for selective oxygen reduction in aqueous acidic solution, demonstrate the influence of pyridinium groups on proton delivery, highlighting the potential for catalytic applications (Matson et al., 2012).

Synthetic Route Development

Furthermore, the development of synthetic routes for creating nonsymmetrical bisazolyl 2,4,6-trisubstituted pyridines using 4-bromo-2,6-difluoropyridine showcases the compound's utility in constructing complex structures for research in life sciences and material sciences (Ruiz-Crespo et al., 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Target of Action

It’s known that this compound belongs to the pyridine family , which is often used in the synthesis of pharmaceuticals and agrochemicals due to their ability to bind to various biological targets.

Action Environment

The action, efficacy, and stability of 4-Bromo-2-(difluoromethoxy)pyridine can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C . Furthermore, its solubility in different solvents could impact its absorption and distribution within the body .

Analyse Biochimique

Biochemical Properties

4-Bromo-2-(difluoromethoxy)pyridine plays a significant role in biochemical reactions, particularly in catalysis and redox reactions. It can act as a catalyst, reducing agent, or oxidizing agent in various organic synthesis processes . The compound interacts with several enzymes and proteins, facilitating substitution and tandem reactions. For instance, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances, including drugs and toxins . The nature of these interactions often involves the formation of transient complexes that facilitate the transfer of electrons or functional groups, thereby accelerating the reaction rates.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, which are crucial for signal transduction pathways . This modulation can lead to changes in gene expression profiles, affecting the synthesis of proteins involved in cell growth, differentiation, and apoptosis. Additionally, this compound can alter cellular metabolism by influencing the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. The compound can bind to specific sites on enzymes, either inhibiting or activating their activity . For instance, it can inhibit the activity of certain cytochrome P450 enzymes, leading to altered metabolism of substrates. Additionally, this compound can interact with DNA and RNA, affecting gene expression by modulating transcription and translation processes . These interactions often involve the formation of covalent or non-covalent bonds, leading to changes in the conformation and function of the target biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert gas conditions (nitrogen or argon) at temperatures between 2-8°C . It can degrade over time when exposed to light, heat, or reactive chemicals. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation . These effects are often dose-dependent and can vary based on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic activity or modulating immune responses . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a specific dose range triggers significant physiological changes, highlighting the importance of dose optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of specific metabolites within the cell. The compound can also influence the activity of enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation, thereby impacting cellular energy production and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation can be influenced by its chemical properties, such as solubility and affinity for specific cellular compartments. For example, it may preferentially accumulate in lipid-rich regions or organelles involved in metabolism, such as mitochondria .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and RNA, or to the endoplasmic reticulum, where it can modulate protein synthesis and folding . These localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.

Propriétés

IUPAC Name |

4-bromo-2-(difluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2NO/c7-4-1-2-10-5(3-4)11-6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZHLBZNEBCOLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630741 | |

| Record name | 4-Bromo-2-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832735-56-5 | |

| Record name | 4-Bromo-2-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-(difluoromethoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1344681.png)

![3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1344682.png)

![[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine](/img/structure/B1344683.png)

![[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1344685.png)